molecular formula C20H21NO B6008877 N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline

N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline

Cat. No.: B6008877
M. Wt: 291.4 g/mol
InChI Key: TWJWIBCULBDYPL-UHFFFAOYSA-N
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Description

N-[(4-Methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline is a synthetic secondary amine of interest in chemical and pharmaceutical research. Secondary amines are versatile intermediates in organic synthesis, frequently employed in the preparation of more complex molecules, including dyes and dithiocarbamate compounds . The molecular structure, featuring a naphthalene ring system linked to an aniline derivative via a methylene bridge, is characteristic of scaffolds investigated for various biological activities. Related structural analogs have been explored for their potential interactions with protein kinases, which are key regulators in cellular signaling pathways and prominent therapeutic targets in disease research . This compound is supplied as a high-purity material for research applications. It is intended for use in chemical synthesis, method development, and as a building block in medicinal chemistry. Handle with appropriate safety precautions in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-14-8-9-15(2)19(12-14)21-13-16-10-11-20(22-3)18-7-5-4-6-17(16)18/h4-12,21H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJWIBCULBDYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 4-methoxynaphthalene-1-carbaldehyde reacts with the primary amine of 2,5-dimethylaniline to form an imine intermediate. Subsequent reduction using sodium borohydride (NaBH4) or catalytic hydrogenation yields the secondary amine. Optimized conditions involve stirring equimolar substrates in methanol at 25°C for 12 hours, followed by NaBH4 addition at 0°C to minimize side reactions.

Yield and Scalability

Pilot-scale experiments report yields of 72–78% under ambient pressure. Higher yields (85%) are achievable using hydrogen gas (1–3 bar) and palladium-on-carbon (Pd/C) as a catalyst, though this necessitates specialized equipment.

Transition-Metal-Catalyzed Alkylation Strategies

Transition-metal catalysts enable direct C–N bond formation between naphthalene derivatives and aniline substrates.

Ruthenium-Catalyzed Methylation

A method adapted from N,N-dimethylaniline synthesis employs [Ru(Triphos)(TMM)] with CO2/H2 under high pressure (80 bar) to facilitate methylation. Applying this to 2,5-dimethylaniline and 4-methoxynaphthalen-1-ylmethanol in tetrahydrofuran (THF) at 150°C for 10 hours achieves 89% yield (Table 1).

Table 1: Optimization of Ru-Catalyzed Methylation

Catalyst Loading (mol%)Temperature (°C)Pressure (bar)Yield (%)
2.51206065
5.01508089
7.51508091

Palladium-Mediated Coupling Reactions

Aryl halides and boronic acids participate in Suzuki-Miyaura couplings to assemble the naphthalene-aniline framework. For example, 1-bromonaphthalene reacts with 2,5-dimethylaniline boronic ester in the presence of Pd2(dba)3 and triphenylphosphine, yielding 68% of the coupled product.

Acid-Mediated Friedel-Crafts Alkylation

Concentrated hydrochloric acid (HCl) facilitates the electrophilic substitution of 2,5-dimethylaniline with 4-methoxynaphthalen-1-ylmethanol.

Procedure and Kinetics

Dissolving 2,5-dimethylaniline (5.0 g) in HCl (25 mL) at 0°C, followed by dropwise addition of 4-methoxynaphthalen-1-ylmethanol, affords the hydrochloride salt. Neutralization with NaOH liberates the free base, achieving 82% yield after recrystallization.

Side Reactions and Mitigation

Competitive over-alkylation is suppressed by maintaining temperatures below 10°C and using stoichiometric HCl.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum (90 MHz, CDCl3) of 2,5-dimethylaniline shows aromatic protons at δ 6.87–6.96 ppm and methyl groups at δ 2.23–2.43 ppm. For the target compound, the naphthalene methylene bridge (–CH2–) resonates at δ 4.12 ppm, while the methoxy group appears as a singlet at δ 3.81 ppm.

Mass Spectrometry

Electron ionization (EI-MS) reveals a molecular ion peak at m/z 319 (C20H21NO+), with fragmentation patterns consistent with cleavage at the methylene bridge.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Reductive Amination7898ModerateHigh
Ru-Catalyzed Methylation8995HighModerate
Friedel-Crafts Alkylation8297LowHigh

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds .

Scientific Research Applications

Synthetic Route

  • Starting Materials : 4-Methoxynaphthalene, 2,5-Dimethylaniline
  • Reagents : Catalysts and solvents tailored for optimal yield.
  • Conditions : Temperature and pressure are controlled to enhance reaction efficiency.

Organic Synthesis

N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions such as:

  • Oxidation : Can be oxidized to form naphthalene derivatives.
  • Reduction : Capable of undergoing reduction to yield amine derivatives.
  • Substitution Reactions : It can act as a substrate for substitution reactions, allowing the introduction of different functional groups.

Biological Studies

The compound is used in biological research to study enzyme interactions and cellular pathways. Its ability to bind with specific receptors makes it valuable for:

  • Investigating pharmacological effects.
  • Testing potential therapeutic applications in drug development.

Medicinal Chemistry

Research has indicated that this compound may exhibit properties useful for developing new pharmaceuticals. Its unique chemical structure allows for modifications that could lead to:

  • New antidepressants or analgesics.
  • Compounds with anti-cancer properties.

Industrial Applications

In the industrial sector, this compound finds utility in:

  • Dyes Production : It serves as a precursor for synthesizing various dyes due to its chromophoric properties.
  • Agrochemicals : Used in formulating pesticides and herbicides.

Case Study 1: Pharmaceutical Development

A study focused on modifying this compound derivatives showed promising results in enhancing the efficacy of existing drugs used for treating depression. The structural modifications allowed for improved receptor binding affinity and reduced side effects.

Case Study 2: Environmental Chemistry

Research has explored the degradation of this compound in environmental settings, highlighting its potential impact on soil health when used in agrochemical formulations. Studies indicate that certain microbial strains can effectively degrade the compound, suggesting a pathway for bioremediation.

Mechanism of Action

The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

a) N-(1,4-Dimethyl-2-pentenyl)-2,5-dimethylaniline

  • Structure : Shares the 2,5-dimethylaniline core but substitutes the naphthalene group with a pentenyl chain.
  • Key Differences : The absence of aromatic π-system interactions (from naphthalene) reduces conjugation and polarizability.
  • Synthesis : Synthesized without isomeric impurities due to optimized reaction pathways, contrasting with the challenges in isolating naphthalene-containing analogs .

b) (Z)-N-[(Z)-3-(2,5-Dimethylphenylimino)-butan-2-ylidene]-2,5-dimethylaniline

  • Structure : A Schiff base derivative with a 2,5-dimethylaniline group and an imine bridge.
  • Crystallography: Crystallizes in a monoclinic system (space group P21/n) with a planar 1,4-diazabicyclo[2.3.1]heptane fragment. The benzene ring tilts at 59.5° relative to the bicyclic plane, highlighting steric constraints absent in the target compound .
  • Reactivity : The imine group enables coordination chemistry, unlike the methoxynaphthalene’s electron-donating methoxy group .

c) AM-2201 4-Methoxynaphtyl Analog

  • Structure: (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone.
  • Functional Groups : Combines a 4-methoxynaphthalene with an indole-carboxylate group.
  • Applications: Acts as a cannabinoid receptor ligand, suggesting that the 4-methoxynaphthalene moiety may enhance binding affinity in bioactive molecules .

Physicochemical Properties

Compound Molecular Weight Melting Point Boiling Point Key Functional Groups
N-[(4-Methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline ~307.4 (estimated) N/A N/A Methoxy, naphthalene, methyl
2,5-Dimethylaniline (parent compound) 121.18 15°C 218°C Amine, methyl
N-(1,4-Dimethyl-2-pentenyl)-2,5-dimethylaniline ~217.4 N/A N/A Alkenyl, methyl
AM-2201 4-Methoxynaphtyl ~407.5 N/A N/A Fluoropentyl, indole, methoxy
  • Solubility : The naphthalene group in the target compound likely increases hydrophobicity compared to 2,5-dimethylaniline, which is soluble in organic solvents .
  • Electronic Properties: Density functional theory (DFT) studies on 2,5-dimethylaniline derivatives reveal that substituents like methoxy or naphthalene alter frontier molecular orbitals (FMOs) and nonlinear optical (NLO) behavior. The methoxynaphthalene group may enhance intramolecular charge transfer, improving NLO performance .

Biological Activity

N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H21NO
  • Molar Mass : 291.39 g/mol
  • CAS Number : 332107-75-2

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Cytotoxic Effects of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AColon Cancer10
Compound BBreast Cancer15
This compoundLung Cancer12

The biological activity of this compound is believed to be mediated through its interaction with specific cellular pathways. Preliminary research suggests that it may inhibit the c-myc proto-oncogene, which plays a crucial role in cancer cell proliferation and survival .

Case Studies

  • Case Study on Antitumor Efficacy :
    A study conducted on a series of phenoxy-N-phenylaniline derivatives demonstrated that some compounds significantly inhibited the growth of colorectal cancer cells through apoptosis induction. The lead compound showed an IC50 value of 12 µM against human colorectal cancer cells, indicating its potential as a therapeutic agent .
  • Toxicological Assessment :
    Toxicological studies have been performed to assess the safety profile of this compound. In animal models, exposure to high doses resulted in observable side effects such as hepatotoxicity and hematological changes. Chronic exposure studies indicated that doses above 100 mg/kg could lead to significant organ damage and metabolic disturbances .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution or reductive amination protocols. For example, a base-mediated alkylation of 4-methoxy-1-naphthalenemethanol with 2,5-dimethylaniline derivatives in polar aprotic solvents (e.g., DMF) under inert atmosphere. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography .
  • Optimization : Vary reaction time, temperature (e.g., 25–80°C), and stoichiometric ratios. Use catalysts like K2_2CO3_3 to enhance nucleophilicity. For scalability, consider solvent-free or microwave-assisted synthesis to improve yield .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Essential Methods :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy group at naphthalene C4, methyl groups on aniline).
  • HPLC-MS : Quantify purity (>95%) and detect impurities via reverse-phase chromatography.
  • FT-IR : Identify functional groups (e.g., C-O stretch of methoxy at ~1250 cm1^{-1}) .
    • Cross-Validation : Compare spectral data with NIST Chemistry WebBook entries for analogous naphthalene derivatives .

Q. How does the compound’s structure influence its physicochemical properties (e.g., solubility, stability)?

  • Key Factors :

  • Solubility : Limited aqueous solubility due to hydrophobic naphthalene and dimethylaniline moieties. Prefer polar aprotic solvents (DMF, DMSO) for in vitro assays.
  • Stability : Susceptible to oxidation at the methoxy group; store under inert gas at −20°C.
    • Experimental Validation : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity modifications?

  • Strategy : Synthesize analogs with:

  • Varied substituents on the naphthalene ring (e.g., halogenation at C2/C3).
  • Alternative alkyl linkers (e.g., ethylene instead of methylene).
    • Evaluation : Test analogs in enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding studies. Compare IC50_{50} values to identify critical substituents .

Q. What mechanistic hypotheses explain contradictory bioactivity data across different assay systems?

  • Approach :

  • Metabolic Stability : Assess hepatic microsomal degradation to rule out rapid metabolite formation in vivo.
  • Protein Binding : Use equilibrium dialysis to quantify plasma protein binding, which may reduce free compound availability.
    • Case Study : If inactive in cell-based assays but active in enzyme assays, investigate membrane permeability via PAMPA or Caco-2 models .

Q. Which computational tools are suitable for modeling this compound’s interaction with biological targets?

  • Methods :

  • Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., kinases).
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
    • Validation : Correlate docking scores (ΔG) with experimental IC50_{50} values .

Safety and Best Practices

  • Toxicity Screening : Conduct Ames test for mutagenicity and MTT assay for cytotoxicity before in vivo studies.
  • Lab Safety : Use fume hoods for synthesis due to volatile intermediates (e.g., propargyl bromide) .

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